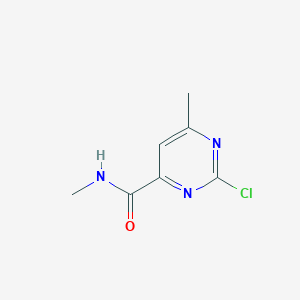

2-Chloro-N,6-dimethylpyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-N,6-dimethylpyrimidine-4-carboxamide” is a chlorinated pyrimidine . It has the empirical formula C6H7ClN2 and a molecular weight of 142.59 .

Synthesis Analysis

A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCc1cc(C)nc(Cl)n1 . The InChI key for this compound is RZVPFDOTMFYQHR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a melting point of 34-38°C .Scientific Research Applications

Structure-Activity Relationship Studies in Medicinal Chemistry One significant application of derivatives of 2-Chloro-N,6-dimethylpyrimidine-4-carboxamide is in the field of medicinal chemistry, particularly in the design of inhibitors for specific transcription factors such as NF-kappaB and AP-1. Palanki et al. (2000) conducted structure-activity relationship (SAR) studies on a related compound, aiming to improve its oral bioavailability for inhibiting transcription mediated by NF-kappaB and AP-1. Their research found that specific modifications to the pyrimidine ring could influence the compound's activity and bioavailability, highlighting the critical role of the carboxamide group and the position of substituents on the pyrimidine ring for biological activity (Palanki et al., 2000).

Antituberculosis Activity Another application area is in the development of novel antituberculosis agents. Moraski et al. (2011) synthesized a series of pyrimidine derivatives, including 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide, and evaluated them for their in vitro anti-tuberculosis activity. Their research demonstrated the potential of these compounds to act against various tuberculosis strains, including drug-resistant ones, highlighting their significance in addressing global health challenges associated with tuberculosis (Moraski et al., 2011).

Synthetic Chemistry and Material Science In the realm of synthetic chemistry and material science, derivatives of this compound are employed as intermediates in the synthesis of various complex molecules and materials. Wang et al. (2017) reported on a green and efficient method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, indicating the utility of such compounds in creating new materials with potential applications in various industries, including pharmaceuticals and electronics (Wang et al., 2017).

Detection of Nerve Agents Furthermore, the research by Huo et al. (2019) on the development of fluorescent probes for detecting nerve agents showcases the utility of this compound derivatives in chemical sensing and environmental monitoring. Their work on fabricating a probe for diethyl chlorophosphate, a nerve agent mimic, exemplifies the importance of these compounds in safety and defense applications (Huo et al., 2019).

Mechanism of Action

Target of Action

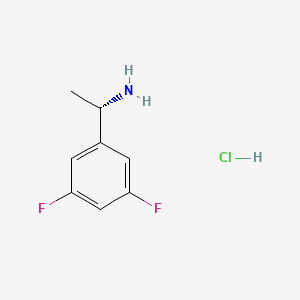

Related compounds, such as 2-anilinopyrimidines, have been evaluated as kinase inhibitors , suggesting that kinases could be potential targets.

Mode of Action

It’s known that the compound can be used to synthesize 2-anilinopyrimidines . These derivatives interact with their targets (potentially kinases) and induce changes that can have antiproliferative activity against cancer cell lines .

Result of Action

Related compounds have shown antiproliferative activity against cancer cell lines , suggesting that this compound might also have similar effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-N,6-dimethylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-4-3-5(6(12)9-2)11-7(8)10-4/h3H,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDUVRFGTXTIOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201657-29-5 |

Source

|

| Record name | 2-chloro-N,6-dimethylpyrimidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B2862208.png)

![N-[(2-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2862209.png)

![6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2862212.png)

![3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B2862213.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2862222.png)

![3-Methoxy-N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2862223.png)

![6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2862224.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2862231.png)